

# Unveiling the Spectroscopic Signature of Coccineone B: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: coccineone B

Cat. No.: B599740

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **coccineone B**, a flavonoid isolated from the roots of *Boerhaavia coccinea*. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery by presenting its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols.

## Introduction

**Coccineone B**, with the chemical formula  $C_{16}H_{10}O_6$  and IUPAC name 6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one, belongs to the flavonoid class of natural products. It was first isolated from the roots of *Boerhaavia coccinea*. The structural elucidation of this compound was carried out using various spectroscopic techniques, primarily NMR and MS, which are detailed in this guide.

## Spectroscopic Data

The following tables summarize the  $^1H$  NMR,  $^{13}C$  NMR, and mass spectrometry data for **coccineone B**. This information is critical for the identification and characterization of this compound in various experimental settings.

### Table 1: $^1H$ NMR Spectroscopic Data for Coccineone B

Position	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-1	7.85	d	8.5
H-2	6.85	dd	8.5, 2.5
H-3	-	-	-
H-4	6.95	d	2.5
H-6	5.80	s	
H-8	6.40	s	
H-10	1.45	s	

Solvent: CDCl<sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for Coccineone B**

Position	Chemical Shift ( $\delta$ ) in ppm
1	129.8
2	117.5
3	145.2
4	110.2
4a	112.8
6	70.1
6a	105.5
8	96.5
9	160.1
10	25.0
11	158.9
11a	102.1
12	182.5
12a	108.9
1'	-
2'	-

Solvent: CDCl<sub>3</sub>

**Table 3: Mass Spectrometry Data for Coccineone B**

Ion	m/z
[M] <sup>+</sup>	298
[M - CH <sub>3</sub> ] <sup>+</sup>	283
[M - H <sub>2</sub> O] <sup>+</sup>	280

## Experimental Protocols

The acquisition of the spectroscopic data presented above followed specific experimental procedures, which are crucial for the reproducibility of the results.

### Isolation of Coccineone B

The isolation of **coccineone B** from the roots of *Boerhaavia coccinea* was achieved through a series of chromatographic techniques. The general workflow involved the extraction of the plant material with a suitable solvent, followed by column chromatography and further purification steps to yield the pure compound.

### NMR Spectroscopy

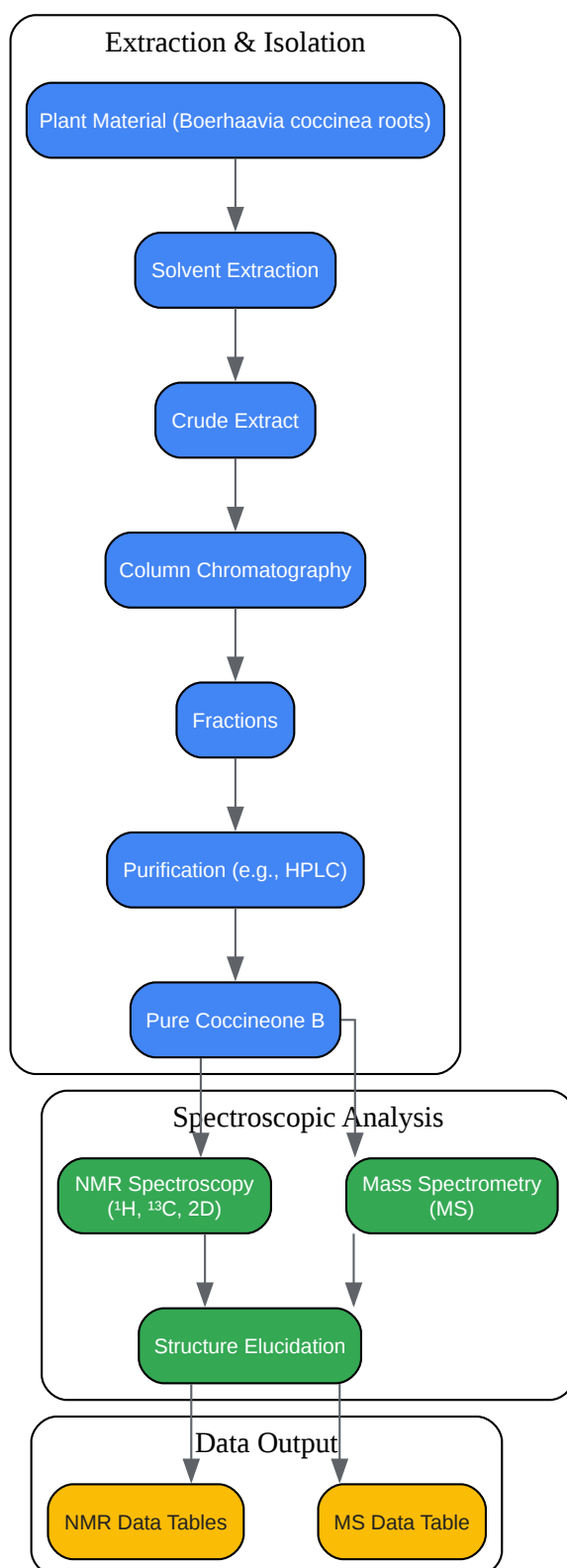
The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker spectrometer. The sample was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Mass Spectrometry

The mass spectrum was obtained on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced directly into the ion source, and the resulting mass-to-charge ratios ( $m/z$ ) of the fragments were recorded.

## Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a generalized workflow for the isolation and spectroscopic analysis of a natural product like **coccineone B**.



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and spectroscopic analysis of **coccineone B**.

This guide provides foundational spectroscopic information for **coccineone B**. Researchers are encouraged to consult the primary literature for more in-depth analyses and supplementary data.

- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Coccineone B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b599740#spectroscopic-data-nmr-ms-of-coccineone-b\]](https://www.benchchem.com/product/b599740#spectroscopic-data-nmr-ms-of-coccineone-b)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)